(S)-2-amino-3-(1H-indol-3-yl)propanoic addate – acetic acid – water (1:1:1)
has been studied for its crystal structure .The compound ((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid is a complex organic molecule that belongs to the class of amino acids and peptides. Its molecular formula is and it has a molecular weight of approximately 354.4 g/mol . The structure features multiple functional groups, including amino, carboxymethyl, and dithio components, which contribute to its unique biochemical properties. This compound is characterized by its potential roles in biological systems, particularly in relation to protein synthesis and cellular signaling.
This compound exhibits several biological activities:
The synthesis of ((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid can be achieved through several methods:
The applications of this compound span various fields:
Interaction studies involving this compound typically focus on its binding affinities with proteins and enzymes. These studies help elucidate its role in biological processes and its potential therapeutic applications. For instance:
Several compounds share structural similarities with ((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cysteine | Contains a thiol group; important for protein structure | |
Glutathione | A tripeptide that acts as an antioxidant | |
Homocysteine | Contains a thiol group; involved in methylation processes |
These compounds are unique due to their specific functional groups and biological roles. The presence of both amino and dithio groups in the target compound distinguishes it from others, potentially enhancing its reactivity and biological activity compared to simpler amino acids or peptides .